NU7026

Catalog No.
S548530
CAS No.
154447-35-5
M.F
C17H15NO3
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU7026

CAS Number

154447-35-5

Product Name

NU7026

IUPAC Name

2-morpholin-4-ylbenzo[h]chromen-4-one

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2

InChI Key

KKTZALUTXUZPSN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Solubility

Soluble in DMSO, not in water

Synonyms

2-(morpholin-4-yl)benzo(h)chromen-4-one, NU 7026, NU-7026, NU7026

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Description

The exact mass of the compound 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is 281.10519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of DNA-dependent Protein Kinase (DNA-PK)

2-(Morpholin-4-yl)-benzo[h]chromen-4-one, also known as NU7026, is a small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/2-Morpholin-4-yl-benzo_h_chromen-4-one. DNA-PK is a critical enzyme involved in the repair of double-strand DNA breaks, a type of DNA damage that can lead to cell death and cancer development ). By inhibiting DNA-PK, NU7026 has the potential to be a therapeutic agent for cancer treatment.

NU7026 is a potent inhibitor of DNA-dependent protein kinase, a critical enzyme involved in the non-homologous end-joining (NHEJ) pathway of DNA repair. This compound is characterized by its ability to enhance the sensitivity of cancer cells to radiation and certain chemotherapeutic agents by inhibiting the repair of DNA double-strand breaks. The molecular structure of NU7026 allows it to selectively target DNA-dependent protein kinase with an IC50 value of 0.23 μM, making it significantly more effective than many other inhibitors in this category .

The mechanism of action of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is under investigation [, ]. Studies suggest potential antioxidant and antiproliferative activities [, ]. However, more research is required to elucidate the specific mechanisms by which it interacts with biological systems.

Information regarding the safety hazards of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is scarce in scientific literature. As a general precaution, standard laboratory safety protocols should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) [].

NU7026 primarily functions through competitive inhibition of DNA-dependent protein kinase activity, thereby disrupting its role in DNA repair mechanisms. When cells are exposed to ionizing radiation, NU7026 enhances the accumulation of DNA damage markers such as γH2AX, indicating increased levels of unrepaired DNA double-strand breaks . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, including gastric and ovarian cancers .

The biological activity of NU7026 has been extensively studied in vitro and in vivo. It has been shown to:

  • Enhance radiosensitivity: In several studies, NU7026 increased the cytotoxic effects of radiation on cancer cells by impairing their ability to repair DNA damage .
  • Induce cell cycle arrest: Treatment with NU7026 resulted in significant G2/M phase arrest, which is crucial for enhancing the efficacy of radiotherapy .
  • Increase apoptosis: The compound has been linked to elevated apoptotic markers when used in conjunction with radiation therapy .

The synthesis of NU7026 involves multiple steps that typically include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic routes are proprietary, general methods include:

  • Formation of the core structure: Starting from commercially available precursors.
  • Functional group modifications: Introducing specific groups that enhance binding affinity for DNA-dependent protein kinase.
  • Purification: Utilizing techniques such as high-performance liquid chromatography (HPLC) to isolate pure NU7026 .

NU7026 has several applications in cancer research and treatment strategies:

  • Radiosensitization: Used to sensitize tumor cells to radiotherapy, improving treatment outcomes in various cancers .
  • Combination therapies: Often combined with other agents like PARP inhibitors to enhance therapeutic efficacy against resistant cancer cell lines .
  • Gene editing studies: Its ability to inhibit NHEJ makes it useful in CRISPR/Cas9 applications for precise genome editing by promoting alternative repair pathways .

NU7026 has been studied for its interactions with various cellular pathways and compounds:

  • Synergistic effects with other inhibitors: Combining NU7026 with PARP inhibitors has shown enhanced cytotoxicity in cancer cells compared to either agent alone .
  • Impact on cellular signaling pathways: Research indicates that NU7026 can influence PI3K/Akt signaling pathways, which are often implicated in cancer cell survival and resistance mechanisms .

Several compounds share structural or functional similarities with NU7026, particularly as inhibitors of DNA-dependent protein kinase or related pathways. Below is a comparison highlighting their unique features:

CompoundMechanismIC50 ValueUnique Features
NU7026DNA-PK inhibitor0.23 μMSelective for DNA-PK; enhances radiosensitivity
LY294002PI3K inhibitor0.1 μMBroad-spectrum PI3K inhibition; less selective
KU-0063794mTOR inhibitor0.1 μMTargets mTOR pathway; impacts growth factor signaling
AG14361PARP inhibitor0.8 μMEnhances sensitivity to DNA damage; works synergistically with NU7026
NU7107Modified derivative of NU7026>10 μMWeaker at inhibiting DNA-PK; improved pharmacokinetics

NU7026 stands out due to its high selectivity for DNA-dependent protein kinase and its significant role in enhancing the effectiveness of radiotherapy and chemotherapy.

Structural Properties and Synthesis

Molecular Structure Analysis (C₁₇H₁₅NO₃)

NU7026, chemically designated as 2-(morpholin-4-yl)-benzo[h]chromen-4-one, is a synthetic small-molecule inhibitor with a molecular formula of C₁₇H₁₅NO₃ and a molecular weight of 281.31 g/mol. The compound features a benzochromenone core fused to a naphthyl group, with a morpholine substituent at the 2-position of the chromenone ring. This planar aromatic system facilitates interactions with the ATP-binding pocket of target kinases, while the morpholine ring contributes to solubility and metabolic stability.

Key structural attributes include:

  • Aromatic system: The benzo[h]chromen-4-one scaffold provides rigidity and π-π stacking potential.
  • Morpholine substituent: The 4-morpholinyl group at position 2 enhances water solubility via hydrogen bonding.
  • Crystallographic data: X-ray diffraction studies reveal a dihedral angle of 15.2° between the chromenone and naphthyl planes, optimizing ATP-binding site interactions.

Table 1: Physicochemical Properties of NU7026

PropertyValue
Molecular FormulaC₁₇H₁₅NO₃
Molecular Weight281.31 g/mol
Solubility (DMSO)2.8 mg/mL (10 mM)
logP2.9
Hydrogen Bond Acceptors4

Synthetic Pathways and Derivatives

NU7026 is synthesized via a multi-step route beginning with 5-bromo-2-hydroxyacetophenone. A Suzuki-Miyaura cross-coupling reaction introduces aryl groups at the 6-position of the chromenone core, followed by morpholine substitution. Critical synthetic intermediates include:

  • 6-Bromochromen-4-one: Formed via cyclocondensation of 5-bromo-2-hydroxyacetophenone with carbon disulfide.
  • Morpholine functionalization: Achieved through nucleophilic aromatic substitution using morpholine under microwave irradiation.

Derivatives such as NU7107 (2,6-dimethylmorpholine analog) and NU7031 (6-methoxy variant) were developed to improve metabolic stability. These modifications reduce hepatic clearance by 4-fold compared to NU7026, primarily by blocking oxidation at the morpholine ring’s C-2 and C-6 positions.

Table 2: Key Synthetic Derivatives of NU7026

DerivativeModificationMetabolic Stability Improvement
NU71072,6-Dimethylmorpholine4-fold reduction in clearance
NU70316-Methoxy substitutionEnhanced plasma half-life

Biochemical Selectivity Profile

DNA-PK Inhibition Specificity (IC₅₀ = 0.23 μM)

NU7026 exhibits potent inhibition of DNA-dependent protein kinase (DNA-PK), a critical enzyme in non-homologous end joining (NHEJ), with an IC₅₀ of 0.23 ± 0.01 μM. Mechanistically, it competes with ATP for binding to the kinase’s catalytic domain, as evidenced by:

  • Kinase binding assays: Displacement of [γ-³²P]ATP in a concentration-dependent manner.
  • Cellular studies: Synergistic cytotoxicity with ionizing radiation (PF₉₀ = 1.51 ± 0.04) in DNA-PK-proficient cells.

The compound’s efficacy in disrupting DNA repair is demonstrated by:

  • γH2AX foci persistence: 56% inhibition of double-strand break (DSB) repair in V3YAC cells.
  • G₂/M checkpoint enhancement: Prolonged arrest in irradiated K562 leukemia cells.

Selectivity Against PI3K, ATM, and ATR Kinases

NU7026 shows >60-fold selectivity for DNA-PK over phosphatidylinositol 3-kinase (PI3K), with an IC₅₀ of 13 ± 3 μM for the latter. No significant inhibition is observed against ataxia-telangiectasia mutated (ATM) or ATM- and Rad3-related (ATR) kinases at concentrations up to 100 μM. Structural determinants of selectivity include:

  • Morpholine positioning: Optimal alignment with DNA-PK’s hydrophobic pocket, absent in PI3K.
  • Chromenone planarity: Incompatible with ATR’s bulky gatekeeper residue (Met269).

Table 3: Kinase Selectivity Profile of NU7026

KinaseIC₅₀ (μM)Selectivity Ratio (vs. DNA-PK)
DNA-PK0.231
PI3K1356.5
ATM>100>434
ATR>100>434

In vitro assays confirm this selectivity:

  • PI3K-dependent signaling: No inhibition of AKT phosphorylation in K562 cells at 10 μM.
  • ATM/ATR activity: Unaffected γH2AX formation in Mre11-depleted extracts.

The DNA repair pathway modulation by NU7026 represents a fundamental mechanism through which this compound exerts its biological effects. NU7026 functions as a potent and selective inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), demonstrating exceptional specificity with an IC50 value of 0.23 μM for DNA-PK compared to over 60-fold selectivity against other phosphatidylinositol 3-kinase-related kinases (PIKKs) [1] [2]. This selectivity profile is critical for understanding its mechanism of action, as DNA-PKcs serves as the catalytic component of the DNA-PK holoenzyme complex that plays a central role in the cellular response to DNA double-strand breaks [3] [4].

The molecular basis for NU7026's inhibitory action involves competitive binding to the ATP-binding site within the kinase domain of DNA-PKcs [2] [5]. The compound exhibits the chemical structure 2-(4-morpholinyl)-4H-naphtho[1,2-b]pyran-4-one with molecular formula C17H15NO3 and molecular weight 281.31 Da [6] [7]. The competitive nature of this inhibition means that NU7026 prevents ATP from binding to the kinase domain, thereby blocking the phosphorylation activity essential for DNA-PKcs function [1] [8].

NU7026 demonstrates remarkable selectivity among the PIKK family members, showing minimal inhibitory activity against Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases with IC50 values exceeding 100 μM [1] [2]. This selectivity is particularly significant because ATM and ATR are crucial kinases in the DNA damage response pathway that often compensate for DNA-PK deficiency [9] [10]. The compound also shows moderate inhibitory activity against phosphatidylinositol 3-kinase (PI3K) with an IC50 of 13.0 μM, representing approximately 60-fold selectivity for DNA-PK over PI3K [1] [2].

Non-Homologous End Joining (NHEJ) Inhibition

The inhibition of Non-Homologous End Joining by NU7026 occurs through disruption of the DNA-PK-dependent NHEJ pathway, which is the predominant mechanism for repairing DNA double-strand breaks in mammalian cells [11] [12]. NHEJ represents a critical cellular process that repairs double-strand breaks without requiring homologous templates, making it active throughout the cell cycle and particularly important in non-dividing cells [11] [4].

The molecular mechanism of NHEJ inhibition by NU7026 involves interference with the DNA-PK holoenzyme complex formation and function. DNA-PKcs is recruited to DNA double-strand break sites through interaction with the Ku70/80 heterodimer, which forms a ring-shaped structure that encircles the DNA ends [13] [4]. Upon recruitment, DNA-PKcs undergoes conformational changes that activate its kinase activity, leading to autophosphorylation at multiple sites including the functionally important Ser2056 and Thr2609 clusters [14] [15].

NU7026 disrupts this process by preventing DNA-PKcs activation through competitive inhibition of the ATP-binding site [2] [5]. The compound effectively blocks the autophosphorylation of DNA-PKcs at critical sites, particularly at Thr3950, which is located within the kinase domain and whose phosphorylation normally results in kinase inactivation [14] [15]. By preventing this regulatory autophosphorylation, NU7026 maintains DNA-PKcs in an inactive state, unable to phosphorylate downstream substrates essential for NHEJ progression [8] [16].

Research has demonstrated that NU7026 treatment results in a 90% inhibition of DNA double-strand break rejoining when used in combination with other DNA repair inhibitors [8] [17]. In gastric cancer cell line N87, NU7026 treatment led to significantly more DNA double-strand breaks remaining at 24 hours post-irradiation compared to radiation alone, as measured by γH2AX assay [16] [18]. This persistent DNA damage signaling indicates impaired NHEJ repair capacity and correlates with the compound's radiosensitizing properties [16] [19].

The functional consequences of NHEJ inhibition by NU7026 extend beyond simple repair impairment. Studies in human embryonic stem cells revealed that NU7026 treatment resulted in a significant decrease in radiation-induced chromatid exchanges, suggesting that DNA-PK-dependent NHEJ contributes to error-prone repair events in these cells [20]. This finding indicates that NU7026 not only inhibits repair efficiency but also modulates the fidelity of the repair process, potentially reducing mutagenic outcomes associated with inappropriate end-joining events [20].

Double-Strand Break Repair Impairment

The impairment of double-strand break repair by NU7026 represents a multifaceted disruption of the cellular DNA damage response machinery. This impairment occurs through several interconnected mechanisms that collectively compromise the cell's ability to maintain genomic integrity following DNA damage [8] [16].

The primary mechanism involves the inhibition of DNA-PKcs kinase activity, which is essential for multiple aspects of double-strand break repair. DNA-PKcs serves as both a sensor and effector in the DNA damage response, orchestrating the recruitment and activation of various repair factors [3] [21]. When NU7026 blocks DNA-PKcs activity, it prevents the phosphorylation of critical substrates including XRCC4, a scaffolding protein essential for DNA ligase IV function, and Artemis, a nuclease required for processing complex DNA ends [14] [22].

The compound's impact on double-strand break repair is particularly evident in its effects on DNA end processing and ligation. Artemis nuclease activity, which is normally activated through DNA-PKcs phosphorylation, becomes severely compromised in the presence of NU7026 [22] [23]. This leads to defective processing of DNA ends, particularly those with complex structures or overhangs that require nucleolytic modification before ligation can occur [23] [24].

Furthermore, NU7026 treatment results in persistent γH2AX foci formation, which serves as a molecular marker for ongoing DNA damage signaling [16] [18]. In various cancer cell lines, including N87 gastric cancer cells, treatment with NU7026 at concentrations of 5-10 μM led to sustained γH2AX signals at 24 hours post-irradiation, indicating that double-strand breaks remained unrepaired [16] [19]. This persistent signaling contrasts sharply with control conditions where γH2AX foci typically resolve within hours as repair proceeds [19] [25].

The impairment of double-strand break repair by NU7026 also involves disruption of the DNA-PK synaptic complex formation and regulation. DNA-PKcs autophosphorylation normally induces conformational changes that facilitate the dissociation of the DNA-PK complex from DNA ends, allowing access for end-processing enzymes and DNA ligase IV [26] [27]. By preventing this autophosphorylation, NU7026 maintains DNA-PKcs in a tightly DNA-bound state, effectively blocking access for downstream repair factors [26] [28].

Research has demonstrated that the double-strand break repair impairment caused by NU7026 is both dose-dependent and time-dependent. Studies using various cancer cell lines showed that treatment with 10 μM NU7026 consistently impaired repair efficiency across multiple cell types, with the effect becoming more pronounced over time [19] [29]. The compound's effectiveness in impairing repair correlates with the expression levels of DNA-PKcs in different cell lines, with higher expressing cells showing greater sensitivity to NU7026-mediated repair inhibition [29] [30].

Cell Cycle Effects

The cell cycle effects of NU7026 represent a crucial aspect of its mechanism of action, involving complex interactions between DNA damage signaling and cell cycle checkpoint machinery. These effects are primarily mediated through the compound's impact on DNA-PK function and the subsequent activation of cell cycle checkpoints in response to persistent DNA damage [19] [31].

G₂/M Phase Arrest Potentiation

The potentiation of G₂/M phase arrest by NU7026 represents a critical mechanism through which the compound enhances cellular sensitivity to DNA-damaging agents. This effect occurs through the activation of DNA damage checkpoints that prevent cells from entering mitosis when DNA repair is incomplete [19] [31].

The molecular basis for G₂/M arrest potentiation involves the activation of checkpoint kinases that monitor DNA integrity. When NU7026 impairs DNA-PK-mediated repair, persistent DNA damage signals activate the ATM and ATR kinases, which subsequently phosphorylate and activate checkpoint kinases including CHK1 and CHK2 [31] [9]. These kinases then target cell cycle regulatory proteins, particularly the cyclin-dependent kinase CDC2 (CDK1), preventing its activation and thereby blocking entry into mitosis [32] [33].

Research in gastric cancer cell line N87 demonstrated that NU7026 treatment resulted in statistically significant increases in G₂/M arrest when combined with ionizing radiation (p = 0.0004) [16] [18]. This enhancement was observed at NU7026 concentrations ranging from 5-20 μM, with optimal effects seen at 10 μM when combined with 4 Gy radiation [16] [25]. The mechanism involves prolonged checkpoint activation due to the persistent DNA damage signaling that results from impaired NHEJ repair [16] [19].

The checkpoint signaling cascade activated by NU7026 treatment involves multiple phosphorylation events that collectively maintain cells in G₂/M arrest. Studies have shown that NU7026 enhances the phosphorylation of CHK1 at Ser345, a modification that activates this checkpoint kinase and promotes its nuclear accumulation [31] [34]. This activation occurs through both DNA-PK-dependent and ATR-dependent mechanisms, with DNA-PK priming the phosphorylation of replication protein A (RPA) and TopBP1, which then facilitates ATR activation [34] [35].

The duration and intensity of G₂/M arrest potentiation by NU7026 are influenced by both the concentration of the compound and the extent of DNA damage. In neuroblastoma cell lines, treatment with 10 μM NU7026 combined with low-dose radiation (0.63 Gy) resulted in synergistic growth inhibition with combination indices indicating strong synergistic effects [30] [36]. The arrest was particularly pronounced in cells with high DNA-PKcs expression, suggesting that the compound's effects are dependent on the target protein levels [29] [30].

Mechanistically, the G₂/M arrest potentiation involves inhibition of CDC25C phosphatase activity, which is normally required for CDC2 activation [37] [33]. The persistent DNA damage signaling maintained by NU7026 treatment leads to sustained phosphorylation of CDC25C at inhibitory sites, preventing this phosphatase from dephosphorylating and activating CDC2 [37] [38]. Additionally, the activation of p53 pathway components, including p21, contributes to the maintenance of G₂/M arrest through direct inhibition of cyclin-dependent kinase activity [38] [39].

Checkpoint Signaling Interactions

The checkpoint signaling interactions modulated by NU7026 represent a complex network of protein-protein interactions and phosphorylation cascades that coordinate the cellular response to DNA damage. These interactions involve cross-talk between multiple DNA damage response pathways and are essential for determining cell fate following DNA damage [31] [9].

The primary checkpoint signaling interaction involves the relationship between DNA-PK and ATM kinases in the DNA damage response. Research has demonstrated that DNA-PK can phosphorylate ATM at multiple sites, leading to attenuation of ATM activity [35] [40]. NU7026 treatment disrupts this regulation, resulting in enhanced and sustained ATM activation when DNA-PK is inhibited [31] [35]. This phenomenon explains why NU7026 treatment often leads to increased phosphorylation of ATM substrates, including p53 and CHK2 [31] [38].

The interaction between DNA-PK and ATR signaling pathways is particularly important in the context of NU7026 treatment. Studies have shown that DNA-PK can prime ATR activation through phosphorylation of RPA32 and TopBP1, facilitating the formation of active ATR-ATRIP complexes [34] [35]. When NU7026 blocks DNA-PK activity, this priming effect is lost, potentially affecting the efficiency of ATR-dependent checkpoint responses [34] [35].

Furthermore, NU7026 treatment influences the phosphorylation status of p53, a critical checkpoint signaling protein. While p53 is normally phosphorylated by ATM, ATR, and DNA-PK at different sites, NU7026 treatment alters the balance of these phosphorylation events [38] [41]. Studies have shown that DNA-PK can phosphorylate p53 at Ser15 and other sites, and inhibition of DNA-PK can lead to compensatory phosphorylation by ATM and ATR [38] [35]. This compensation mechanism helps maintain p53 activation even when DNA-PK is inhibited, contributing to the maintenance of checkpoint responses [38] [42].

The checkpoint signaling interactions also involve the regulation of CHK1 and CHK2 kinases, which serve as central effectors in the DNA damage checkpoint response. NU7026 treatment has been shown to affect the phosphorylation and activation of both kinases through multiple mechanisms [31] [35]. The compound's inhibition of DNA-PK prevents direct phosphorylation of CHK1 by DNA-PK, but this is often compensated by enhanced ATR-mediated phosphorylation of CHK1 at Ser345 [31] [34].

The complex nature of checkpoint signaling interactions is further illustrated by the role of DNA-PK in regulating the G₂/M checkpoint through multiple pathways. Research has demonstrated that DNA-PK contributes to checkpoint signaling not only through its direct effects on DNA repair but also through its interactions with checkpoint proteins such as 53BP1 and MDC1 [41] [39]. NU7026 treatment disrupts these interactions, leading to altered checkpoint dynamics and prolonged cell cycle arrest [19] [31].

Checkpoint ProteinNormal FunctionEffect of NU7026Functional Consequence
ATM kinaseDSB signaling, p53 activationEnhanced activitySustained checkpoint activation
ATR kinaseReplication stress responseAltered activation kineticsModified checkpoint signaling
CHK1 kinaseG₂/M checkpoint enforcementCompensatory activationMaintained arrest signaling
CHK2 kinasep53 regulationEnhanced phosphorylationProlonged checkpoint response
p53 proteinCell fate determinationAltered phosphorylation patternModified transcriptional response
CDC2/CDK1Cell cycle progressionSustained inhibitionExtended G₂/M arrest

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

281.10519334 g/mol

Monoisotopic Mass

281.10519334 g/mol

Heavy Atom Count

21

Appearance

yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DJ7RQT66H6

Wikipedia

NU-7026

Dates

Last modified: 08-15-2023
1: Tu Y, Yang B, Ji C, Yang Z, Gu H, Lu CC, Wang R, Su ZL, Chen B, Sun WL, Xia JP, Bi ZG, He L. DNA-dependent protein kinase catalytic subunit (DNA-PKcs)-SIN1 association mediates ultraviolet B (UVB)-induced Akt Ser-473 phosphorylation and skin cell survival. Mol Cancer. 2013 Dec 24;12(1):172. [Epub ahead of print] PubMed PMID: 24365180.
2: Tichy A, Durisova K, Salovska B, Pejchal J, Zarybnicka L, Vavrova J, Dye NA, Sinkorova Z. Radio-sensitization of human leukaemic MOLT-4 cells by DNA-dependent protein kinase inhibitor, NU7441. Radiat Environ Biophys. 2013 Oct 8. [Epub ahead of print] PubMed PMID: 24100951.
3: Chiang JH, Yang JS, Lu CC, Hour MJ, Liu KC, Lin JH, Lee TH, Chung JG. Effect of DNA damage response by quinazolinone analogue HMJ-38 on human umbilical vein endothelial cells: Evidence for γH2A.X and DNA-PK-dependent pathway. Hum Exp Toxicol. 2013 Sep 23. [Epub ahead of print] PubMed PMID: 24064905.
4: Zhou X, Zhang X, Xie Y, Tanaka K, Wang B, Zhang H. DNA-PKcs inhibition sensitizes cancer cells to carbon-ion irradiation via telomere capping disruption. PLoS One. 2013 Aug 27;8(8):e72641. doi: 10.1371/journal.pone.0072641. PubMed PMID: 24013362; PubMed Central PMCID: PMC3754927.
5: Bee L, Fabris S, Cherubini R, Mognato M, Celotti L. The efficiency of homologous recombination and non-homologous end joining systems in repairing double-strand breaks during cell cycle progression. PLoS One. 2013 Jul 11;8(7):e69061. doi: 10.1371/journal.pone.0069061. Print 2013. PubMed PMID: 23874869; PubMed Central PMCID: PMC3708908.
6: Li Y, Wang X, Yue P, Tao H, Ramalingam SS, Owonikoko TK, Deng X, Wang Y, Fu H, Khuri FR, Sun SY. Protein phosphatase 2A and DNA-dependent protein kinase are involved in mediating rapamycin-induced Akt phosphorylation. J Biol Chem. 2013 May 10;288(19):13215-24. doi: 10.1074/jbc.M113.463679. Epub 2013 Mar 27. PubMed PMID: 23536185; PubMed Central PMCID: PMC3650361.
7: Okazawa S, Furusawa Y, Kariya A, Hassan MA, Arai M, Hayashi R, Tabuchi Y, Kondo T, Tobe K. Inactivation of DNA-dependent protein kinase promotes heat-induced apoptosis independently of heat-shock protein induction in human cancer cell lines. PLoS One. 2013;8(3):e58325. doi: 10.1371/journal.pone.0058325. Epub 2013 Mar 11. PubMed PMID: 23505488; PubMed Central PMCID: PMC3594312.
8: Weingeist DM, Ge J, Wood DK, Mutamba JT, Huang Q, Rowland EA, Yaffe MB, Floyd S, Engelward BP. Single-cell microarray enables high-throughput evaluation of DNA double-strand breaks and DNA repair inhibitors. Cell Cycle. 2013 Mar 15;12(6):907-15. doi: 10.4161/cc.23880. Epub 2013 Feb 19. PubMed PMID: 23422001; PubMed Central PMCID: PMC3637349.
9: You H, Kong MM, Wang LP, Xiao X, Liao HL, Bi ZY, Yan H, Wang H, Wang CH, Ma Q, Liu YQ, Bi YY. Inhibition of DNA-dependent protein kinase catalytic subunit by small molecule inhibitor NU7026 sensitizes human leukemic K562 cells to benzene metabolite-induced apoptosis. J Huazhong Univ Sci Technolog Med Sci. 2013 Feb;33(1):43-50. doi: 10.1007/s11596-013-1069-z. Epub 2013 Feb 8. PubMed PMID: 23392706.
10: Urushihara Y, Kobayashi J, Matsumoto Y, Komatsu K, Oda S, Mitani H. DNA-PK inhibition causes a low level of H2AX phosphorylation and homologous recombination repair in Medaka (Oryzias latipes) cells. Biochem Biophys Res Commun. 2012 Dec 14;429(3-4):131-6. doi: 10.1016/j.bbrc.2012.10.128. Epub 2012 Nov 7. PubMed PMID: 23142596.

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